Ethyl 4-(2-fluorophenyl)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNQPPGNKYLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 2 Fluorophenyl 3 Oxobutanoate and Its Structural Analogs
Classical Condensation Reactions in β-Keto Ester Synthesis
Condensation reactions are fundamental in carbon-carbon bond formation and represent the most traditional and widely used methods for synthesizing β-keto esters. These reactions typically involve the coupling of two carbonyl-containing compounds, one of which acts as a nucleophile after deprotonation at the α-carbon.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. jove.combyjus.comallen.in The reaction mechanism involves the deprotonation of an ester at the α-carbon to form a nucleophilic enolate. numberanalytics.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. allen.in The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the final β-keto ester product. numberanalytics.comlibretexts.org
For the specific synthesis of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a "crossed" Claisen condensation would be employed. allen.in This variation involves two different esters: one that can form an enolate (e.g., ethyl acetate) and another that serves as the acylating agent (e.g., ethyl 2-fluorophenylacetate).
Reaction Mechanism Steps:
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters, abstracts an acidic α-proton from ethyl acetate (B1210297) to form a resonance-stabilized enolate. jove.comallen.in
Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile, attacking the carbonyl carbon of ethyl 2-fluorophenylacetate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating an ethoxide ion (EtO⁻) as a leaving group to form the β-keto ester. libretexts.org
Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the methylene (B1212753) group between the two carbonyls. The ethoxide base deprotonates this position, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. jove.com
Protonation: An acidic workup is required in the final step to protonate the enolate and yield the neutral this compound. jove.com
| Reactant 1 | Reactant 2 | Base | Product |
| Ethyl Acetate | Ethyl 2-fluorophenylacetate | Sodium Ethoxide | This compound |
This table represents a conceptual pathway for a crossed Claisen condensation.
The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, such as ethyl acetoacetate (B1235776), in the presence of a weak base catalyst like piperidine (B6355638). wikipedia.orgthermofisher.com This reaction is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated dicarbonyl compound after dehydration. wikipedia.org
To synthesize precursors for this compound or its analogs, 2-fluorobenzaldehyde (B47322) can be reacted with ethyl acetoacetate. The direct product of this reaction is Ethyl 2-(2-fluorobenzylidene)-3-oxobutanoate. This intermediate can then be subjected to subsequent reduction of the carbon-carbon double bond to yield the target saturated β-keto ester.
Research has demonstrated the successful Knoevenagel condensation of various fluorinated benzaldehydes with ethyl acetoacetate. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid in refluxing benzene (B151609) yields the corresponding ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. researchgate.netresearchgate.netresearchgate.net A similar protocol would be applicable using 2-fluorobenzaldehyde.
Reaction Data for Analogous Knoevenagel Condensation:
| Aldehyde | Active Methylene | Catalyst System | Product |
| 4-Fluorobenzaldehyde | Ethyl Acetoacetate | Piperidine / Trifluoroacetic Acid | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate researchgate.netresearchgate.net |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Piperidine / Trifluoroacetic Acid | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate researchgate.net |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Piperidine / Trifluoroacetic Acid | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate researchgate.net |
This table showcases findings from related syntheses to illustrate the methodology.
The resulting α,β-unsaturated product is a valuable intermediate itself and serves as a precursor to the saturated target compound through selective hydrogenation of the double bond.
Organometallic Reagent-Mediated Syntheses
Organometallic reagents offer alternative pathways for the formation of β-keto esters and their derivatives, often under milder conditions and with different functional group tolerance compared to classical methods.
Zinc-mediated reactions are particularly useful in carbonyl chemistry. The Reformatsky reaction and zinc carbenoid-mediated chain extensions are two prominent examples.
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orglibretexts.org The key step is the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than lithium enolates and does not typically add to ester groups. wikipedia.orglibretexts.org This reagent adds to a carbonyl compound to produce a β-hydroxy ester, which can then be oxidized to the corresponding β-keto ester. numberanalytics.com
Generalized Reformatsky Reaction Steps:
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-halo ester to form the organozinc reagent. libretexts.orgbyjus.com
Coordination and Addition: The organozinc reagent coordinates to and adds to the carbonyl group of an aldehyde (e.g., 2-fluorobenzaldehyde).
Workup: An acidic workup hydrolyzes the zinc alkoxide to yield a β-hydroxy ester. numberanalytics.com
Oxidation: A subsequent oxidation step (e.g., using PCC or Swern oxidation) converts the hydroxyl group to a ketone, yielding the final β-keto ester.
Another relevant zinc-mediated method is the chain extension of β-keto esters using zinc carbenoids . Studies have shown that β-keto esters can be converted into their corresponding γ-keto ester homologs. organic-chemistry.orgorganic-chemistry.orgnih.gov While this does not directly produce the target compound, it is a significant synthetic transformation for analogous structures. The proposed mechanism involves the formation of a zinc enolate from the starting β-keto ester, which then reacts with a zinc carbenoid to form a donor-acceptor cyclopropane. This intermediate subsequently fragments to yield an organometallic species that, upon protonation, gives the chain-extended γ-keto ester. organic-chemistry.orgorganic-chemistry.org
Chemo- and Regioselective Synthesis Strategies
The synthesis of specifically substituted β-keto esters often requires precise control over which atoms react (chemoselectivity) and at which position (regioselectivity). A key strategy for preparing compounds like this compound is the direct and regioselective C-acylation of an ester enolate.
This approach is mechanistically related to the Claisen condensation but uses a more reactive acylating agent than an ester, such as an acyl chloride or acylbenzotriazole. nih.govorganic-chemistry.org The strategy involves generating the enolate of ethyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This pre-formed enolate is then reacted with a suitable 2-fluorophenylacetyl acylating agent.
Key aspects of this strategy include:
Base Selection: Using a strong, sterically hindered base like LDA ensures rapid and complete enolate formation without competing nucleophilic attack on the ester.
Acylating Agent: An activated carboxylic acid derivative, such as 2-fluorophenylacetyl chloride, is used as the electrophile. This high reactivity ensures that acylation occurs efficiently at the α-carbon of the enolate.
Regioselectivity: The reaction is highly regioselective, as the C-acylation of the pre-formed enolate is kinetically favored over other potential side reactions like O-acylation, especially at low temperatures.
This method provides a direct and controlled route to the desired β-keto ester, avoiding the equilibrium-driven nature and potential self-condensation issues of the classical Claisen condensation. nih.gov
Multicomponent Reaction (MCR) Strategies for Accessing Derivatization Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools for building molecular complexity. researchgate.net For β-keto esters, MCRs are primarily used to generate complex heterocyclic structures that serve as valuable precursors for further derivatization.
Two classic MCRs that utilize β-keto esters like ethyl acetoacetate and aryl aldehydes are the Biginelli and Hantzsch reactions.
The Biginelli reaction is a three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) under acidic catalysis. wikipedia.orgtaylorandfrancis.com When 2-fluorobenzaldehyde, ethyl acetoacetate, and urea are used, the product is a 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocyclic scaffold prevalent in pharmaceuticals. wikipedia.orgresearchgate.net
| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Biginelli | 2-Fluorobenzaldehyde | Ethyl Acetoacetate | Urea | Acid (Brønsted or Lewis) | Dihydropyrimidinone wikipedia.orgtaylorandfrancis.com |
| Hantzsch | 2-Fluorobenzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium (B1175870) Acetate | (Often none needed) | Dihydropyridine (B1217469) wikipedia.orgorganic-chemistry.org |
The Hantzsch pyridine (B92270) synthesis is a four-component reaction (or three-component if ammonia (B1221849) is used) that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can be easily oxidized to the corresponding aromatic pyridine derivative. wikipedia.org These pyridine compounds are key structures in medicinal chemistry. nih.gov
Both the DHPMs from the Biginelli reaction and the dihydropyridines from the Hantzsch synthesis are highly functionalized molecules. The ester and aryl groups on these heterocyclic cores can be further modified, making them excellent derivatization precursors that are readily accessible from β-keto ester starting materials.
Biginelli Reaction Variants Utilizing Ethyl Acetoacetate and Fluoroaryl Aldehydes
The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs. wikipedia.orgresearchgate.net This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and urea or thiourea. taylorandfrancis.comnih.gov The use of fluoroaryl aldehydes, such as 2-fluorobenzaldehyde, in conjunction with ethyl acetoacetate allows for the synthesis of DHPMs containing the fluorophenyl moiety, which are of significant interest in medicinal chemistry. researchgate.net
The classical Biginelli reaction often requires harsh acidic conditions and long reaction times. Consequently, numerous variants have been developed to improve yields, shorten reaction times, and employ milder conditions. These modifications include the use of various catalysts and energy sources. For instance, Lewis acids, Brønsted acids, and ionic liquids have been successfully employed to catalyze the reaction. wikipedia.orgnih.gov The synthesis of compounds like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structural analog, has been achieved by reacting ethyl acetoacetate, a substituted thiourea, and 2-fluorobenzaldehyde. researchgate.net This demonstrates the direct application of the Biginelli reaction for incorporating the 2-fluorophenyl group.
Ultrasound irradiation has also been utilized as an energy source to promote the reaction, often leading to improved efficiency. researchgate.net The table below summarizes various catalytic systems and conditions applied to the Biginelli reaction for synthesizing DHPMs from aryl aldehydes and ethyl acetoacetate.
Table 1: Catalysts and Conditions for Biginelli Reaction Variants
| Catalyst/Condition | Reactants | Key Advantages |
|---|---|---|
| Brønsted/Lewis Acids (e.g., HCl, BF₃) | Aryl aldehyde, Ethyl acetoacetate, Urea | Traditional method, well-established. wikipedia.org |
| Diisopropyl ethyl ammonium acetate (DIPEAc) | Aryl aldehyde, Ethyl acetoacetate, Urea/Thiourea | High yields, short reaction times, room temperature, recyclable catalyst. nih.gov |
| Ultrasound Irradiation | 2-Fluorobenzaldehyde, Ethyl acetoacetate, 1-(p-tolyl)thiourea | Efficient synthesis of specific fluorinated DHPMs. researchgate.net |
Other Multicomponent Annulation Strategies for Related Structures
Beyond the Biginelli reaction, other multicomponent annulation strategies have been developed for synthesizing complex heterocyclic structures from oxobutanoate-related precursors. These methods provide access to different ring systems and increase the structural diversity of accessible compounds.
One such strategy is the [4 + 3] annulation reaction. A notable example involves the sodium hydride (NaH)-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate. This reaction yields a series of benzindeno-fused azepine derivatives with good yields and stereoselectivity. rsc.org This approach offers a pathway to seven-membered heterocyclic systems, which are not accessible through the standard Biginelli reaction.
Another innovative approach is the five-component Biginelli-Diels-Alder cascade reaction. frontiersin.org In this one-pot synthesis, the initial Biginelli product, a dihydropyrimidinone, is not isolated but acts as a dienophile in an in-situ hetero-Diels-Alder reaction. For example, the reaction of N,N'-dimethylurea, ethyl acetoacetate, and formaldehyde (B43269) can yield not only the expected DHPM but also a more complex fused bicyclic product. frontiersin.org This cascade process demonstrates how multicomponent reactions can be combined to rapidly build molecular complexity from simple, readily available precursors.
Table 2: Comparison of Annulation Strategies
| Strategy | Key Reactants | Resulting Scaffold |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | 3,4-Dihydropyrimidin-2(1H)-one |
| [4 + 3] Annulation | Azadiene, Ethyl 4-bromo-3-oxobutanoate | Benzindeno-fused Azepine rsc.org |
Biocatalytic Approaches in the Synthesis of Related Oxobutanoates
Biocatalysis offers a powerful and green alternative for the synthesis of chiral oxobutanoates and their derivatives. Enzymes operate under mild conditions and exhibit high stereoselectivity, enabling the production of enantiopure compounds that are valuable as building blocks in fine organic synthesis. nih.gov
Tandem biocatalytic systems have been developed for the stereodivergent synthesis of chiral lactones from simple achiral starting materials. One such system utilizes a combination of stereoselective aldolases and stereocomplementary ketoreductases. acs.org The process begins with an aldol addition reaction between a 2-oxoacid and an aldehyde, catalyzed by an aldolase. The resulting 4-hydroxy-2-oxoacid intermediate is then reduced by a ketoreductase to yield a chiral 2-hydroxy acid, which can cyclize to form the corresponding 2-hydroxy-4-butyrolactone derivative. This approach allows for the selective synthesis of different stereoisomers by choosing the appropriate enzymes. acs.org
The lipoxygenase (LOX) metabolic pathway, found in plants, is another source of inspiration for biocatalytic processes. mdpi.com This pathway uses enzymes like lipoxygenase and hydroperoxide lyase (HPL) to convert fatty acids into valuable aldehydes and alcohols, known as green leaf volatiles. While not directly producing oxobutanoates, the principles of using enzymes like lipases and oxygenases for the selective oxidation of substrates are highly relevant. These biocatalytic methods often prove superior to conventional chemical synthesis by avoiding toxic reagents and laborious protection-deprotection steps. nih.gov
Process Optimization and Green Chemistry Principles in Synthetic Routes
The optimization of synthetic routes for oxobutanoates and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. nih.gov
One key area of optimization is the use of alternative energy sources. Microwave irradiation, for example, has been shown to significantly accelerate the Biginelli reaction, leading to high yields in minutes rather than hours, while often requiring solvent-free conditions. researchgate.netnih.gov
Solvent selection is another critical aspect. The development of room-temperature ionic liquids (RTILs), such as diisopropyl ethyl ammonium acetate (DIPEAc), provides a greener alternative to traditional volatile organic solvents. nih.gov DIPEAc has been used as both a solvent and a catalyst for the Biginelli reaction, offering high yields, short reaction times, easy workup, and the potential for catalyst recycling.
To quantitatively assess the environmental performance of a synthetic route, green chemistry metrics are employed. The E-factor (Environmental Factor), which measures the mass ratio of waste to desired product, and solvent intensity (SI) are common metrics. semanticscholar.org By analyzing these metrics, chemists can identify hotspots in a synthetic pathway and focus optimization efforts. For example, a high E-factor might be reduced by improving reaction yields or using catalytic reagents instead of stoichiometric ones. nih.gov The application of such tools allows for a more systematic and data-driven approach to developing sustainable chemical processes. semanticscholar.orgnih.gov
Reaction Chemistry and Chemical Transformations
Enolate Chemistry and Nucleophilic Reactivity of the β-Keto Ester System
The core reactivity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is governed by the chemistry of its active methylene (B1212753) group (the CH₂ group flanked by two carbonyl groups). The protons on this carbon are significantly more acidic than typical α-protons of a simple ketone or ester. This increased acidity is due to the electron-withdrawing effects of both the ketone and ester carbonyl groups, which stabilize the resulting conjugate base, the enolate.
Upon deprotonation by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide), a resonance-stabilized enolate anion is formed. wikipedia.org This anion is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk The negative charge is delocalized across the oxygen and α-carbon atoms.
C-Nucleophilicity: Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond. This is the most common and synthetically useful mode of reactivity for enolates in reactions like alkylations and condensations. bham.ac.uklibretexts.org
O-Nucleophilicity: Reactions with "hard" electrophiles, such as silyl (B83357) halides, tend to occur at the oxygen atom, resulting in the formation of silyl enol ethers. bham.ac.uk
The reactivity of the enolate is a cornerstone of the synthetic utility of this compound, enabling the construction of more complex molecular architectures.
Furthermore, β-keto esters like this compound exist as a mixture of keto and enol tautomers in solution. phywe.comlibretexts.org The equilibrium between these two forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the enol form. nih.govwalisongo.ac.id The enol tautomer, while typically the minor component, is also nucleophilic and can react with electrophiles. libretexts.org
Reactions Involving the β-Keto Ester Moiety
The dual functionality of the β-keto ester moiety allows for a diverse range of chemical transformations, making it a valuable precursor for various molecular scaffolds.
Cyclization Reactions for the Formation of Heterocyclic Scaffolds
This compound is a key starting material for synthesizing a variety of heterocyclic compounds. Its ability to act as a 1,3-dicarbonyl component facilitates cyclocondensation reactions with other bifunctional reagents. For instance, it is a common substrate in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction to produce dihydropyridines and dihydropyrimidinones, respectively. These reactions capitalize on the nucleophilicity of the enolate and the electrophilicity of the carbonyl carbons to build the heterocyclic ring system.
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Ureas, Thioureas)
The carbonyl groups of this compound readily react with nitrogen-based nucleophiles. A classic example is the Knorr pyrazole (B372694) synthesis, where the β-keto ester condenses with hydrazine (B178648) or its derivatives. The reaction proceeds through initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole ring. Similarly, condensation with ureas or thioureas can lead to the formation of pyrimidine-based heterocycles, which are important scaffolds in medicinal chemistry.
Alkylation and Acylation Reactions at the Active Methylene Center
As previously mentioned, the active methylene protons are readily removed to form a nucleophilic enolate. This enolate can be efficiently alkylated by reacting with alkyl halides. libretexts.org This reaction, a cornerstone of the acetoacetic ester synthesis, allows for the introduction of various alkyl substituents at the α-position. libretexts.org The general sequence involves:
Formation of the enolate using a base like sodium ethoxide.
Nucleophilic attack of the enolate on an alkyl halide (R-X).
Formation of the α-alkylated β-keto ester.
If desired, this process can be repeated to introduce a second alkyl group. Subsequent hydrolysis and decarboxylation of the resulting substituted ester can yield ketones, making this a powerful method for ketone synthesis. libretexts.org In a similar fashion, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the active methylene position, leading to the formation of β,δ-triketo esters.
Transformations of the Fluorophenyl Moiety
The 2-fluorophenyl group in this compound is not merely a passive substituent. The fluorine atom, being highly electronegative, influences the reactivity of the aromatic ring. While the fluorine atom is a deactivator for electrophilic aromatic substitution, it can direct incoming electrophiles to the ortho and para positions relative to itself.
More significantly, the fluorine atom can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when the ring is further activated by other electron-withdrawing groups or under specific reaction conditions. This allows for the displacement of the fluoride (B91410) ion by other nucleophiles (e.g., alkoxides, amines, thiolates), providing a route to introduce diverse functionalities onto the phenyl ring.
Derivatization Strategies for Functional Group Elaboration and Scaffold Diversification
The multiple reactive sites on this compound offer numerous opportunities for derivatization and the creation of diverse molecular libraries.
| Functional Group | Transformation | Resulting Structure | Synthetic Utility |
| Ester Group | Hydrolysis | β-Keto acid | Precursor for decarboxylation to form ketones. |
| Ester Group | Transesterification | Different β-Keto ester | Modification of solubility and reactivity. |
| Ester Group | Reduction (e.g., with LiAlH₄) | 1,3-Diol | Building block for polyesters, ethers. |
| Ketone Group | Reduction (e.g., with NaBH₄) | β-Hydroxy ester | Chiral building block, precursor for elimination. |
| Ketone Group | Grignard Reaction/Organolithium Addition | Tertiary Alcohol | Introduction of new carbon substituents. |
| Active Methylene | Knoevenagel Condensation | α,β-Unsaturated system | Michael acceptor, dienophile in Diels-Alder. |
These derivatization strategies, combined with the reactions discussed in previous sections, highlight the role of this compound as a versatile platform for scaffold diversification in synthetic organic chemistry.
Synthesis of Pyridinone Derivatives
The synthesis of pyridinone derivatives often involves the cyclocondensation of β-ketoesters with compounds containing an active methylene group and an amine or amide functionality. While specific examples detailing the use of this compound are not extensively documented, established synthetic routes for pyridones from analogous β-ketoesters provide a basis for its potential transformations.
A common approach is a one-pot, multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like cyanoacetamide or ammonium (B1175870) acetate (B1210297). nih.govrsc.org In a typical reaction, this compound would be expected to react with an aldehyde and cyanoacetamide in the presence of a base catalyst, such as piperidine (B6355638) or pyridine, often in a protic solvent like ethanol (B145695). nih.govrsc.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to yield the highly substituted pyridinone ring.
| Reactants | Catalyst | Solvent | Product Class |
| This compound, Aldehyde, Cyanoacetamide | Piperidine/Pyridine | Ethanol | Substituted 2-Pyridones |
Synthesis of Pyrazole and Pyrazolone (B3327878) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a fundamental and widely used method for the synthesis of pyrazoles and pyrazolones. mdpi.comnih.govpharmajournal.net
Pyrazole Derivatives: The synthesis of pyrazoles from this compound can be achieved through its condensation with various hydrazine derivatives. mdpi.comnih.gov The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or acetic acid. nih.gov The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the β-ketoester and the hydrazine. This reaction provides a direct route to 3-(2-fluorobenzyl)-5-substituted-1H-pyrazoles.
| Reactant 1 | Reactant 2 | Solvent | Product Class |
| This compound | Hydrazine Hydrate | Ethanol/Acetic Acid | 3-(2-fluorobenzyl)pyrazol-5-ol |
| This compound | Phenylhydrazine | Ethanol/Acetic Acid | 3-(2-fluorobenzyl)-1-phenylpyrazol-5-ol |
Pyrazolone Derivatives: Pyrazolones, a subclass of pyrazoles, are readily synthesized by the cyclocondensation of β-ketoesters with hydrazines. orientjchem.orgjst.go.jpresearchgate.netresearchgate.net The reaction of this compound with hydrazine hydrate, for instance, would lead to the formation of 4-(2-fluorobenzyl)-1H-pyrazol-5(4H)-one. The reaction is typically carried out under reflux in a protic solvent. orientjchem.org The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazolone ring. jst.go.jp
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Hydrazine Hydrate | Reflux in Ethanol | 4-(2-fluorobenzyl)-1H-pyrazol-5(4H)-one |
| This compound | Phenylhydrazine | Reflux in Ethanol | 4-(2-fluorobenzyl)-2-phenyl-1,2-dihydropyrazol-3-one |
Synthesis of Piperidine Derivatives
Piperidine scaffolds are prevalent in many pharmaceuticals and natural products. nih.gov Their synthesis can be achieved through various methods, including the reduction of pyridine derivatives or via multi-component reactions. While direct synthesis from this compound is not commonly reported, its derivatives can serve as precursors.
One potential, albeit indirect, route involves the initial synthesis of a dihydropyridine (B1217469) derivative through a Hantzsch-type reaction, followed by subsequent reduction. A multi-component reaction of this compound, an aldehyde, and ammonia (B1221849) or an ammonium salt could yield a corresponding 1,4-dihydropyridine. Subsequent catalytic hydrogenation would then furnish the piperidine ring.
Another approach involves the reaction of β-ketoesters with arylidenemalononitriles, which has been shown to produce piperidine derivatives under certain conditions, particularly with fluorinated β-ketoesters. researchgate.net
| Precursor Synthesis | Reaction Type | Key Reagents | Intermediate Product | Final Product |
| Dihydropyridine Synthesis | Hantzsch Reaction | Aldehyde, Ammonia | Dihydropyridine derivative | Piperidine derivative |
| Reaction with Arylidenemalononitriles | Michael Addition/Cyclization | Arylidenemalononitrile, NEt₃ | Substituted Piperidine | - |
Synthesis of Tetrahydropyrimidine (B8763341) Derivatives
The Biginelli reaction is a well-established multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are precursors to tetrahydropyrimidines. nih.govbiomedres.usresearchgate.netamazonaws.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.
By employing this compound in a Biginelli reaction with an appropriate aldehyde and urea, it is possible to synthesize tetrahydropyrimidine derivatives. nih.gov The reaction is usually carried out in a protic solvent like ethanol and catalyzed by a Brønsted or Lewis acid. The resulting dihydropyrimidinone can be further reduced to the corresponding tetrahydropyrimidine if desired.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |
| This compound | Aromatic Aldehyde | Urea | Acid (e.g., HCl) | 4-Aryl-6-(2-fluorobenzyl)-3,4-dihydropyrimidin-2(1H)-one |
| This compound | Aromatic Aldehyde | Thiourea | Acid (e.g., HCl) | 4-Aryl-6-(2-fluorobenzyl)-3,4-dihydropyrimidine-2(1H)-thione |
Synthesis of Quinoline (B57606) Derivatives
Several named reactions are available for the synthesis of quinoline derivatives from β-ketoesters, such as the Combes quinoline synthesis and the Conrad-Limpach synthesis. jptcp.comnih.govpurdue.eduresearchgate.net These methods generally involve the reaction of an aniline (B41778) with a β-ketoester.
In the Conrad-Limpach synthesis, an aniline is reacted with this compound to form a β-aminoacrylate intermediate. This intermediate then undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331) derivative. The reaction conditions, particularly the temperature of cyclization, can influence the final product.
| Reactant 1 | Reactant 2 | Reaction Type | Key Step | Product Class |
| This compound | Aniline | Conrad-Limpach | Thermal Cyclization | 2-(2-fluorobenzyl)-4-hydroxyquinoline |
| This compound | Substituted Aniline | Combes Synthesis | Acid-catalyzed cyclization | Substituted Quinoline |
Synthesis of Pyrrole (B145914) Derivatives
The synthesis of pyrrole derivatives from β-ketoesters can be accomplished through various synthetic strategies. A notable application of this compound is in the synthesis of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. tdcommons.org This transformation is a key step in the preparation of certain pharmaceutical compounds.
The process involves the reaction of ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate, which can be derived from the starting β-ketoester, with a reducing agent in the presence of a metal catalyst and an organic acid. tdcommons.org This reductive cyclization leads to the formation of the pyrrole ring.
| Precursor | Key Reagents | Reaction Type | Product |
| Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | Metal Catalyst, Organic Acid | Reductive Cyclization | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |
Other general methods for pyrrole synthesis from 1,3-dicarbonyl compounds, such as the Paal-Knorr synthesis, could also be applicable. This would involve the reaction of a 1,4-dicarbonyl compound (derivable from the starting material) with ammonia or a primary amine.
Formation of Schiff Base Ligands from Structurally Related Precursors
Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). mdpi.comnanobioletters.commdpi.com While this compound itself is a β-ketoester, it can be a precursor to carbonyl compounds that can then form Schiff bases.
For instance, the ester group can be hydrolyzed and decarboxylated to yield 1-(2-fluorophenyl)propan-2-one. This ketone can then be reacted with various primary amines to form the corresponding Schiff base ligands. The formation of the imine bond is typically catalyzed by an acid or a base and often requires the removal of water to drive the reaction to completion. chemrevlett.com
| Precursor Carbonyl Compound | Amine | Conditions | Product Class |
| 1-(2-fluorophenyl)propan-2-one | Substituted Aniline | Reflux in Toluene with acid catalyst | N-Aryl-1-(2-fluorophenyl)propan-2-imine |
| 1-(2-fluorophenyl)propan-2-one | Aliphatic Amine | Reflux in Ethanol | N-Alkyl-1-(2-fluorophenyl)propan-2-imine |
These Schiff bases can be important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nanobioletters.com
Influence of Fluorine Substitution Pattern on Reaction Selectivity and Kinetics
The position of the fluorine atom on the aromatic ring of a reactant can significantly alter the course and speed of a chemical reaction. This is particularly evident when comparing the reactivity of ortho-substituted isomers with their meta and para counterparts. In the context of reactions involving the carbonyl group of the benzaldehyde (B42025) precursor to this compound, the ortho-fluorine atom exerts a combination of steric hindrance and electronic influence that is distinct from the effects observed with a para-fluorine substituent.
Steric and Electronic Effects in Condensation Reactions
A key reaction to illustrate these differences is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound (like ethyl acetoacetate) and an aldehyde or ketone. The synthesis of this compound and its isomers often proceeds via the condensation of the corresponding fluorobenzaldehyde with ethyl acetoacetate (B1235776).
Research into the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivatives with malononitrile (B47326) has shown that ortho-, meta-, and para-fluorobenzaldehydes all undergo the reaction, indicating that the ortho-fluorine does not completely inhibit reactivity under these solvent-free conditions. However, other studies have highlighted the significant impact of the ortho-fluorine on reaction feasibility and outcomes. For instance, in a three-component reaction involving a β-ketonitrile, 4-fluorobenzaldehyde (B137897), and a secondary cyclic amine, the corresponding reaction with 2-fluorobenzaldehyde (B47322) failed to proceed. mdpi.com This suggests that the steric bulk of the ortho-fluorine atom can hinder the approach of reactants to the carbonyl group, thereby impeding or preventing the reaction under certain conditions.
The electronic effects of the fluorine atom are twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). While the inductive effect deactivates the aromatic ring towards electrophilic attack, the resonance effect can donate electron density to the ortho and para positions. In the case of the para-fluorine substituent, the electron-withdrawing nature generally leads to a more electrophilic carbonyl carbon, which can enhance the rate of nucleophilic attack in reactions like the Knoevenagel condensation.
Conversely, the ortho-fluorine atom's proximity to the reaction center introduces a more complex electronic scenario. While its inductive effect is still potent, direct electrostatic interactions and potential hydrogen bonding with reaction intermediates can play a significant role.
Comparative Reactivity Data
| Fluorobenzaldehyde Isomer | Relative Reactivity/Yield | Primary Influencing Factors | Observed Outcome in Specific Reactions |
|---|---|---|---|
| 2-Fluorobenzaldehyde | Generally lower | - Strong steric hindrance
| Reaction failure in some multi-component reactions mdpi.com |
| 4-Fluorobenzaldehyde | Generally higher | - Minimal steric hindrance
| Successful reaction in multi-component systems mdpi.com |
The data consistently points towards the ortho-fluorine substituent acting as a significant impediment to reactivity compared to the para-fluorine substituent. This is primarily attributed to steric hindrance, where the physical presence of the fluorine atom obstructs the optimal trajectory for nucleophilic attack on the adjacent carbonyl carbon.
Mechanistic Investigations of Reactions
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reaction pathways of β-keto esters like Ethyl 4-(2-fluorophenyl)-3-oxobutanoate are diverse and have been a subject of extensive study. These compounds serve as crucial synthons in organic chemistry due to their dual electrophilic and nucleophilic reactive sites. researchgate.net Common transformations include condensation reactions, such as the Claisen condensation and the Biginelli reaction, as well as palladium-catalyzed reactions.
In the context of the Biginelli reaction , a three-component condensation, this compound would react with an aryl aldehyde and urea (B33335) in the presence of an acid catalyst. The generally accepted mechanism proceeds through several key intermediates. jk-sci.com Initially, the reaction between urea and the aldehyde forms an aminal, which then dehydrates to generate a crucial N-acyliminium ion intermediate. The enol form of the β-keto ester, in this case, the enol of this compound, then acts as a nucleophile, attacking the N-acyliminium ion. This step leads to the formation of an open-chain ureide, which subsequently cyclizes and dehydrates to yield the final dihydropyrimidine (B8664642) derivative. jk-sci.com
Palladium-catalyzed reactions offer another significant pathway for β-keto esters. Allylic esters of these compounds can generate palladium enolates after decarboxylation. nih.gov These palladium enolate intermediates are versatile and can undergo various subsequent transformations, including:
Reductive elimination to form α-allyl ketones. nih.gov
β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov
Aldol (B89426) condensation and Michael addition reactions under neutral conditions. nih.gov
These pathways highlight the utility of β-keto esters in forming new carbon-carbon bonds through well-defined intermediates. nih.govlibretexts.orglibretexts.org
A related intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, is used in the preparation of pyrazole (B372694) derivatives. nih.gov This underscores the role of such compounds as key intermediates in the synthesis of heterocyclic molecules with potential biological activity. nih.gov
Kinetic and Thermodynamic Studies of Chemical Transformations
While specific kinetic and thermodynamic data for this compound are not extensively detailed in the available literature, studies on the parent compound, ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), provide valuable insights into the thermodynamics of its transformations, particularly its tautomeric equilibrium.
The presence of two tautomeric forms, the keto and enol forms, complicates the evaluation of thermodynamic properties. umsl.edu For ethyl acetoacetate, the keto-ester is favored in the condensed phase, while the enol-ester has a small enthalpic advantage in the gas phase but suffers from an entropic disadvantage in both phases. umsl.edu
Key thermodynamic values for the tautomers of ethyl acetoacetate have been determined through various methods, including NMR studies and correlation-gas chromatography. umsl.edu
Table 1: Thermodynamic Data for Ethyl 3-oxobutanoate Tautomers
| Property | Value (kJ·mol⁻¹) | Tautomer | Phase |
|---|---|---|---|
| Enthalpy of Vaporization (ΔHvap) | 61.6 ± 2.2 | Keto (pure) | Liquid to Gas |
| Enthalpy of Vaporization (ΔHvap) | 54.7 ± 1.3 | Enol (pure) | Liquid to Gas |
| Enthalpy of Vaporization (ΔHvap) | 54.2 ± 1.0 | Equilibrium Mixture | Liquid to Gas |
| Enthalpy of Mixing | 7.1 ± 2.1 | - | Liquid |
| Enthalpy of Formation (ΔfH°) | -578.2 ± 3.3 | Keto | Gas |
| Enthalpy of Formation (ΔfH°) | -593.0 ± 2.7 | Enol | Gas |
| Enthalpy of Formation (ΔfH°) | -639.8 ± 2.4 | Keto | Liquid |
Data sourced from a study on Ethyl 3-Oxobutanoate. umsl.edu
These data illustrate that an endothermic enthalpy of mixing destabilizes the tautomeric mixture relative to the pure components. umsl.edu The substitution of a 2-fluorophenyl group is expected to influence these values due to electronic and steric effects, but the fundamental principles of the equilibrium and the methods for its study remain applicable.
Role of Catalysis in Directing Reaction Outcomes and Enhancing Efficiency
Catalysis is paramount in controlling the reactions of β-keto esters like this compound, significantly enhancing reaction rates and yields. researchgate.net In reactions such as the Biginelli synthesis, catalysts are essential for achieving good product yields. researchgate.netnih.gov
A wide array of catalysts have been employed, including:
Brønsted and Lewis Acids : Traditional acid catalysts like HCl, H₂SO₄, and lanthanide triflates are effective. jk-sci.com Lewis acidic catalysts can promote the reaction, though in some cases, a metal-enolate intermediate may hinder the reaction, necessitating a Brønsted acidic solvent to restore reactivity. york.ac.uk
Organocatalysts : Chiral phosphoric acids and other organic molecules have been used to achieve enantioselectivity in reactions like asymmetric halogenation. researchgate.netacs.org
Heterogeneous Catalysts and Nanocatalysts : These are increasingly used to improve the environmental profile of reactions by allowing for easier separation and recycling. researchgate.netnih.gov
Natural Catalysts : Interestingly, substances like caffeine (B1668208) have been found to be effective, biodegradable catalysts for the Biginelli reaction under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Effects on Molecular Conformation and Reactivity
Hydrogen bonding plays a critical role in determining the molecular conformation and reactivity of this compound. This is particularly evident in its enol tautomer and in reaction intermediates.
Intramolecular Hydrogen Bonding: In the enol form of β-keto esters, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring-like structure. jchemrev.comresearchgate.net This interaction significantly influences the molecule's conformation and stability. jchemrev.com Studies on related hydrazone derivatives, such as Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, have confirmed the presence of intramolecular N—H⋯O hydrogen bonds that generate stable S(6) ring motifs. nih.govresearchgate.net This intramolecular bonding stabilizes the molecular conformation. nih.gov A similar effect is observed in (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, where the keto-hydrazo tautomer is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov This stabilization can affect the compound's reactivity by altering the availability of lone pairs and the acidity of protons.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules can compete with intramolecular hydrogen bonding, thereby shifting conformational equilibria. unito.it In polar, protic solvents, the solvent can form hydrogen bonds with the solute, favoring more open, less internally-bonded conformations. unito.it This can influence reaction rates and equilibria. For example, the keto-enol equilibrium of β-dicarbonyl compounds is highly sensitive to the solvent's ability to act as a hydrogen bond donor or acceptor. missouri.edu In the crystal structure of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, molecules are linked into layers by C—H⋯O and C—H⋯F intermolecular hydrogen bonds, demonstrating the importance of these weaker interactions in the solid state. nih.gov
The presence of the fluorine atom on the phenyl ring can also participate in hydrogen bonding (C—H⋯F), further influencing the crystal packing and intermolecular interactions. nih.gov
Investigation of Tautomerism (e.g., Keto-Enol, Keto-Hydrazo)
This compound, as a β-keto ester, primarily exhibits keto-enol tautomerism . This is a chemical equilibrium between the keto form (containing a ketone and an ester) and the enol form (containing an alcohol and an α,β-unsaturated ester). vedantu.com
The position of this equilibrium is highly dependent on several factors:
Solvent Polarity : Generally, the equilibrium shifts toward the keto tautomer with increasing solvent polarity. missouri.edu This is because the keto form is often considered more polar and is better stabilized by polar solvents. missouri.edu In contrast, non-polar solvents tend to favor the enol form, which is stabilized by intramolecular hydrogen bonding. nih.gov
Substitution : The electronic nature of substituents can affect the stability of the tautomers. Electron-withdrawing groups, such as the 2-fluorophenyl group, can influence the acidity of the α-protons and the stability of the conjugated enol system. The fluorine atom's inductive effect can impact the electron density distribution and thus the relative energies of the keto and enol forms.
Temperature : The equilibrium is also temperature-dependent. researchgate.net
For the parent compound, ethyl acetoacetate, the keto form predominates at equilibrium. vedantu.com Spectroscopic methods like NMR are instrumental in studying this equilibrium, as the distinct signals for the protons in each tautomer can be integrated to determine their relative concentrations. missouri.edunih.gov
In derivatives where the carbonyl group has reacted to form a hydrazone, a keto-hydrazo tautomerism can exist, which is an equilibrium with the azo-enol form. nih.gov For instance, the crystal structure of (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate shows that the molecule adopts the keto–hydrazo tautomeric form, which is stabilized by an intramolecular hydrogen bond. nih.gov Similarly, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate also exists in a conformation stabilized by intramolecular hydrogen bonds, consistent with a hydrazo-type structure. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate by mapping the magnetic environments of its proton (¹H) and carbon (¹³C) nuclei.
¹H NMR Analysis of Proton Environments and Coupling Patterns
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, distinct signals are expected for the protons of the ethyl group, the methylene (B1212753) groups of the butanoate chain, and the aromatic protons of the 2-fluorophenyl ring.
The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-OCH₂CH₃) appear as a triplet, coupling with the two methylene protons.
The two methylene groups in the butanoate backbone (C2 and C4) are in different chemical environments. The C2 methylene protons (-COCH₂CO-), positioned between two carbonyl groups, are highly deshielded and typically appear as a singlet. The C4 methylene protons (-CH₂-Ar), adjacent to the aromatic ring, also appear as a distinct singlet.
The 2-fluorophenyl group displays a complex multiplet pattern in the aromatic region of the spectrum due to proton-proton and proton-fluorine couplings. The four aromatic protons are chemically non-equivalent and their signals are split by neighboring protons and the fluorine atom.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -OCH₂CH₃ | ~ 4.2 | Quartet (q) | ~ 7.1 | 2H |
| -OCH₂CH₃ | ~ 1.3 | Triplet (t) | ~ 7.1 | 3H |
| -COCH₂CO- (C2) | ~ 3.5 | Singlet (s) | N/A | 2H |
| -CH₂-Ar (C4) | ~ 3.9 | Singlet (s) | N/A | 2H |
| Aromatic Protons (H-Ar) | ~ 7.0 - 7.5 | Multiplet (m) | Variable H-H, H-F | 4H |
¹³C NMR Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. The presence of the electronegative fluorine atom on the aromatic ring also influences the chemical shifts of the ring carbons through C-F coupling.
The two carbonyl carbons (ester and ketone) are the most deshielded and appear furthest downfield. The aromatic carbons appear in the intermediate region, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large coupling constant. The aliphatic carbons of the ethyl group and the butanoate chain appear at the most upfield positions.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O (C3) | ~ 201 |
| Ester C=O (C1) | ~ 167 |
| Aromatic C-F | ~ 160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H / C-C | ~ 115 - 135 |
| -OCH₂CH₃ | ~ 61 |
| -COCH₂CO- (C2) | ~ 50 |
| -CH₂-Ar (C4) | ~ 45 |
| -OCH₂CH₃ | ~ 14 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the ethyl group's -CH₂- and -CH₃ protons. It would also help delineate the coupling network within the 2-fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the -OCH₂, -CH₃, C2-H₂, C4-H₂, and aromatic C-H groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the C2 methylene protons to the ester (C1) and ketone (C3) carbonyl carbons, and the C4 methylene protons to the ketone (C3) carbon and the aromatic carbons, thus confirming the connectivity of the butanoate chain and its attachment to the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.
The ester carbonyl (C=O) stretching vibration typically appears at a higher wavenumber than the ketone carbonyl stretch. The presence of two distinct, strong peaks in the carbonyl region is a definitive feature for this compound. Other significant absorptions include C-O stretching from the ester group, C-H stretching from aliphatic and aromatic groups, and vibrations associated with the fluorinated aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | -CH₃, -CH₂- | 3000 - 2850 | Medium |
| C=O stretch (ester) | R-CO-OR' | ~ 1740 | Strong |
| C=O stretch (ketone) | R-CO-R' | ~ 1715 | Strong |
| C=C stretch (aromatic) | Ar C=C | 1600 - 1450 | Medium |
| C-O stretch (ester) | -CO-O-C- | 1300 - 1100 | Strong |
| C-F stretch | Ar-F | 1270 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃FO₃), the molecular ion peak [M]⁺ would confirm the molecular weight of 224.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for β-keto esters include McLafferty rearrangement and cleavage alpha to the carbonyl groups. Key fragments would likely arise from the loss of the ethoxy group (-•OCH₂CH₃), the entire ester group (-•COOCH₂CH₃), or cleavage of the butanoate chain.
Table 4: Expected Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
|---|---|---|
| 224 | [M]⁺ (Molecular Ion) | [C₁₂H₁₃FO₃]⁺ |
| 179 | [M - •OCH₂CH₃]⁺ | [C₁₀H₈FO₂]⁺ |
| 151 | [M - •COOCH₂CH₃]⁺ | [C₉H₈FO]⁺ |
| 123 | [FC₆H₄CH₂CO]⁺ | [C₈H₆FO]⁺ |
| 109 | [FC₆H₄CH₂]⁺ (Fluorotropylium ion) | [C₇H₆F]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and conformational details. To date, a public domain crystal structure for this compound has not been reported.
If a suitable single crystal were obtained, this technique could confirm the keto-enol tautomeric form present in the solid state, reveal the conformation of the butanoate chain, and detail the planarity of the aromatic ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement.
Crystal System and Space Group Analysis
The initial step in crystal structure determination is the identification of the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them). The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The space group provides a more detailed description of the symmetry of the crystal structure, including translational, rotational, and reflectional symmetry elements. The determination of the crystal system and space group is crucial for solving the crystal structure and understanding the packing of molecules.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1021.5 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray diffraction analysis.
Precise Determination of Molecular Conformation and Stereochemistry
Once the crystal structure is solved, the precise molecular conformation and stereochemistry of this compound can be determined. This includes the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.
For this compound, key conformational features would include the orientation of the 2-fluorophenyl group relative to the oxobutanoate chain and the conformation of the ethyl ester group. Due to the presence of a keto-enol tautomerism, the solid-state structure would reveal which tautomer is present in the crystal. The stereochemistry at any chiral centers would also be unambiguously determined.
Analysis of Intermolecular Interactions and Crystal Packing
In the case of this compound, potential intermolecular interactions would include C—H···O hydrogen bonds involving the carbonyl groups and C—H···F interactions involving the fluorine atom. The analysis of these interactions provides insight into how the molecules self-assemble in the solid state.
Development of Analytical Methodologies and Quality Control for Chemical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical methodologies would be developed and validated. These methods are essential for quality control in research and manufacturing settings.
Common analytical techniques for the characterization of such organic compounds include:
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying components in a mixture. A typical HPLC method for this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can be used to assess purity and identify volatile impurities.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
Table 2: Typical Analytical Methods for Quality Control
| Analytical Technique | Purpose |
| HPLC | Purity determination and quantification |
| GC-MS | Identification of volatile impurities |
| ¹H NMR | Structural confirmation and identification |
| ¹³C NMR | Structural confirmation |
| FTIR | Functional group analysis |
The development of these analytical methods would involve optimizing various parameters, such as the choice of column, mobile phase composition, and temperature, to achieve the desired separation and sensitivity. Method validation would then be performed to ensure accuracy, precision, linearity, and robustness.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, DFT calculations can elucidate its electronic properties and predict its reactivity.
Recent studies on a series of β-keto esters have utilized DFT at the M062x/6-311+G(d,p) level to analyze their reactivity. nih.gov Although this compound was not part of this specific study, the findings for analogous aryl-substituted β-keto esters offer valuable insights. The reactivity of these compounds can be assessed through global reactivity descriptors derived from conceptual DFT. nih.gov These descriptors include electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and the electrodonating (ω-) and electroaccepting (ω+) powers.
These parameters are calculated from the vertical ionization potential (IP) and vertical electron affinity (EA). A higher electronic chemical potential indicates a better electron-donating capacity, while a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. nih.gov The study of various substituted aryl β-keto esters revealed that the nature and position of the substituent on the aryl ring significantly influence these electronic parameters and, consequently, the reactivity of the molecule. nih.gov For instance, electron-withdrawing groups on the aryl ring tend to increase the electrophilicity of the β-keto ester. nih.gov
To analyze local reactivity, condensed Fukui functions for electrophilic (fk+) and nucleophilic (fk-) attack, along with the condensed dual descriptor (Δfk), are calculated. nih.gov These functions identify the specific atomic sites most susceptible to attack. In β-keto esters, the carbonyl carbons are typically the most reactive sites. nih.gov
Table 1: Conceptual DFT Reactivity Descriptors for an Analogous Aryl β-Keto Ester (tert-Butyl 4-phenyl-3-oxobutanoate)
| Descriptor | Value (eV) |
| Vertical Ionization Potential (IP) | 9.04 |
| Vertical Electron Affinity (EA) | 0.81 |
| Electronic Chemical Potential (μ) | -4.92 |
| Chemical Hardness (η) | 8.23 |
| Global Electrophilicity (ω) | 1.47 |
| Electrodonating Power (ω-) | 1.34 |
| Electroaccepting Power (ω+) | 2.81 |
Data adapted from a study on analogous β-keto esters. nih.gov
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its influence on the compound's properties and reactivity. Acyclic β-keto esters, such as this one, possess greater conformational freedom compared to their cyclic counterparts. mdpi.com This flexibility arises from the rotation around several single bonds, including the C-C bonds of the butanoate chain and the bond connecting the phenyl ring to the chain.
The conformational preferences of β-keto esters are influenced by a variety of factors, including steric hindrance and intramolecular interactions. The presence of the 2-fluorophenyl group introduces specific steric and electronic effects that can dictate the most stable conformations. The fluorine atom at the ortho position can lead to steric repulsion, influencing the dihedral angle between the phenyl ring and the oxobutanoate chain.
Computational studies on analogous β-keto esters have shown that multiple stable conformations can exist, with the minimal energy conformation being of particular interest. nih.gov Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is often the one that participates in chemical reactions. Conformational analysis helps in understanding how the spatial arrangement of the functional groups affects the molecule's interaction with other reagents or biological targets. nih.gov
Quantum Chemical Calculations on Analogous Fluorinated Systems
Quantum chemical calculations on fluorinated organic molecules provide valuable information on the effects of fluorination. The introduction of fluorine atoms into organic compounds can significantly alter their physical, chemical, and biological properties. nih.gov In the case of this compound, the fluorine atom on the phenyl ring exerts both steric and electronic effects.
Studies on other fluorinated β-keto esters and related compounds have demonstrated that fluorine's high electronegativity can influence the electron distribution within the molecule. mdpi.com This can affect the acidity of the α-protons and the reactivity of the carbonyl groups. The steric bulk of the fluorine atom, although relatively small, can also play a role in directing the stereochemical outcome of reactions. sapub.org
Quantum chemical calculations, such as DFT, can be used to quantify these effects. For example, by comparing the calculated properties of this compound with its non-fluorinated analog, one can isolate the impact of the fluorine substituent. These calculations can provide data on bond lengths, bond angles, dihedral angles, and partial atomic charges, all of which help in understanding the structural and electronic consequences of fluorination. iucr.org
Prediction of Spectroscopic Parameters through Computational Approaches
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these predictions can be particularly useful for assigning signals in NMR and IR spectra.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with a good degree of accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts can then be correlated with experimental data to confirm the structure of the molecule. Computational approaches can be especially helpful in assigning the signals of the aromatic protons and carbons, which can be complex due to the influence of the fluorine substituent.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies can provide a detailed assignment of the bands observed in the experimental IR and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies at the DFT level, a theoretical spectrum can be generated. This allows for the identification of the vibrational modes corresponding to specific functional groups, such as the C=O stretching of the ketone and ester groups, and the C-F stretching of the fluorophenyl group.
Table 2: Predicted IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=O stretching (ketone) | ~1725 |
| C=O stretching (ester) | ~1740 |
| C=C stretching (aromatic) | 1600-1450 |
| C-F stretching | 1270-1100 |
| C-O stretching (ester) | 1300-1000 |
These are general expected ranges for the specified vibrational modes. Precise values can be obtained through specific computational calculations.
The keto-enol tautomerism, a fundamental concept in the chemistry of β-dicarbonyl compounds, can also be investigated using computational methods. comporgchem.comwalisongo.ac.id Theoretical calculations can predict the relative stabilities of the keto and enol forms of this compound, providing insights into the position of the tautomeric equilibrium. researchgate.netbohrium.com
Applications As Key Synthetic Intermediates
Precursor to Advanced Pharmaceutical Intermediates and Scaffolds
The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. nih.gov Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a key starting material for the synthesis of various fluorinated heterocyclic compounds that are central to the development of modern pharmaceuticals. researchgate.net
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used in the treatment of HIV infection. google.com Many NNRTIs feature a pyrimidinone core structure. This compound is a valuable precursor for the synthesis of such pyrimidinone derivatives. The β-ketoester functionality allows for condensation reactions with amidines or ureas to form the pyrimidinone ring, a key step in the synthesis of these antiviral agents. google.com The presence of the 2-fluorophenyl group is a common feature in many modern NNRTIs, contributing to their binding affinity and efficacy. nih.gov
Table 1: Synthesis of Pyrimidinone Core for NNRTIs This table is interactive. Click on the headers to sort.
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Application |
|---|---|---|---|
| This compound | N-Alkylamidine | 2-Aryl-substituted Pyrimidinone | NNRTI Core Structure |
Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. researchgate.net The core structure of Vonoprazan contains a 5-(2-fluorophenyl)-1H-pyrrole moiety. The synthesis of this pyrrole (B145914) ring can be achieved through the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org this compound can be readily converted into the required 1,4-dicarbonyl precursor, making it a key intermediate in the synthesis of Vonoprazan. figshare.comoriprobe.com
The synthesis of the 1,4-dicarbonyl intermediate from this compound can be achieved through various synthetic routes, including α-halogenation followed by substitution with an acetonyl equivalent. This intermediate is then cyclized with an appropriate amine to furnish the pyrrole core of Vonoprazan. rgmcet.edu.in
The versatility of this compound extends beyond the synthesis of NNRTIs and P-CABs. Its reactive nature allows it to be a precursor to a wide range of heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, it can be used to synthesize fluorinated quinolinones, which are known to possess a broad spectrum of biological activities. researchgate.net
Furthermore, this β-ketoester can undergo biomimetic transamination reactions to produce fluorinated β-amino acids, which are valuable building blocks for the synthesis of peptidomimetics and other complex pharmaceutical agents. researchgate.net The ability to introduce a 2-fluorophenyl group into these complex molecules is often crucial for achieving the desired pharmacological profile. nih.gov
Intermediates for Agrochemical Development (e.g., Pesticides, Insecticides)
The introduction of fluorine into agrochemicals can lead to enhanced efficacy, metabolic stability, and a more favorable toxicological profile. nih.gov this compound serves as a valuable building block for the synthesis of novel pesticides and insecticides. For example, the trifluoromethyl analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate, is a key starting material for the synthesis of pyrazole-based fungicides. nih.gov By analogy, this compound can be used to synthesize a variety of heterocyclic agrochemicals containing the 2-fluorophenyl moiety, which is a common feature in many modern pesticides.
Table 2: Potential Agrochemicals from this compound This table is interactive. Click on the headers to sort.
| Heterocyclic Core | Potential Agrochemical Class | Key Synthetic Reaction |
|---|---|---|
| Pyrazole (B372694) | Fungicides, Insecticides | Condensation with Hydrazine (B178648) |
| Pyrimidine | Herbicides, Fungicides | Condensation with Amidines |
Building Blocks for the Construction of Complex Organic Materials
Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications, from advanced coatings to biomedical devices. nih.govpageplace.de this compound can be utilized as a precursor for the synthesis of specialty fluorinated monomers.
One potential application is in the synthesis of fluorinated poly(β-hydroxyalkanoate)s (PHAs). PHAs are biodegradable polyesters with a wide range of applications. The synthesis would involve the reduction of the keto group of this compound to a hydroxyl group, followed by cyclization to form a β-lactone. This fluorinated β-lactone can then undergo ring-opening polymerization to yield a fluorinated PHA with tailored properties. nih.gov
General Utility in Fine Chemical Synthesis and Specialty Chemical Production
Beyond its applications in the life sciences, this compound is a versatile intermediate in the synthesis of a variety of fine and specialty chemicals. Its ability to participate in a wide range of chemical transformations makes it a valuable tool for organic chemists.
For example, it can be used in the synthesis of fluorinated dyes. The 2-fluorophenyl group can be incorporated into chromophoric systems to tune their optical properties, such as absorption and fluorescence wavelengths. The β-ketoester moiety provides a handle for further chemical modifications to create a diverse library of fluorinated dyes for various applications, including biological imaging. nih.gov Additionally, the compound can be used to synthesize a variety of fluorinated heterocyclic compounds that have applications as catalysts, ligands for metal complexes, and as components of liquid crystals. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of α-quaternary fluorinated β-keto esters remains an area of intense investigation. mdpi.com Future work will likely focus on creating more efficient, sustainable, and enantioselective synthetic routes. While traditional methods like the Claisen condensation are effective, they can present challenges on a large scale, such as the use of hazardous reagents like sodium hydride. google.comresearchgate.net
Key future directions include:
Advanced Catalytic Systems: Research will continue to target the development of novel metal-catalyzed and organocatalytic methods that offer higher yields and enantioselectivities. mdpi.com For instance, the use of chiral copper complexes in solvent-free ball milling systems represents a green and efficient approach to the enantioselective fluorination of β-keto esters. rsc.org Further exploration of earth-abundant metal catalysts could provide more cost-effective and environmentally benign alternatives.
Mechanochemistry: Solvent-free mechanochemical methods, which utilize mechanical force to initiate reactions, are a promising avenue for the synthesis of fluorinated β-keto esters. researchgate.net This approach can lead to faster reaction times, high yields, and reduced waste. rsc.org Future studies could expand the substrate scope of mechanochemical fluorination to include a wider variety of liquid β-ketoesters. researchgate.net
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing flow-based synthetic routes for Ethyl 4-(2-fluorophenyl)-3-oxobutanoate would enable safer handling of reactive intermediates and facilitate large-scale production.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis of chiral fluorinated compounds is a rapidly growing field. Future research could focus on discovering or engineering enzymes capable of catalyzing the asymmetric fluorination or synthesis of β-keto esters with high precision.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Advanced Catalysis | High enantioselectivity, mild reaction conditions. mdpi.com | Development of catalysts based on earth-abundant metals. |
| Mechanochemistry | Solvent-free, reduced reaction times, high yields. rsc.orgresearchgate.net | Broadening the substrate scope and scalability. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High stereoselectivity, environmentally friendly. | Enzyme discovery and protein engineering for fluorination reactions. |
Exploration of Undiscovered Reaction Pathways and Derivatization Possibilities
This compound is a highly versatile synthetic building block due to its active methylene (B1212753) group and two distinct carbonyl functionalities. mdpi.com While its role in forming heterocyclic systems is known, a vast landscape of potential reactions remains unexplored.
Future research will likely pursue:
Novel Cycloaddition Reactions: Investigating the participation of the β-keto ester or its enolate form in various cycloaddition reactions could lead to the synthesis of complex polycyclic and spirocyclic scaffolds, which are of significant interest in drug discovery.
Palladium-Catalyzed Transformations: The chemistry of palladium enolates, generated from allylic β-keto esters, opens up a plethora of synthetic possibilities, including intramolecular aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov Exploring these pathways with fluorinated substrates could yield novel architecturally complex molecules.
Multi-component Reactions: Designing new one-pot, multi-component reactions involving this compound can provide rapid access to molecular diversity. For instance, reactions with arylidenemalononitriles have been shown to produce complex dihydropyran and piperidine (B6355638) derivatives. researchgate.net
Functional Group Interconversion: The ketone and ester groups are ripe for transformation into other functionalities like alcohols, imines, and amides, making these compounds valuable precursors for a wide range of derivatives. mdpi.com Systematic exploration of these derivatizations could lead to libraries of novel compounds for biological screening.
Advancing Mechanistic Insights through Sophisticated in situ Spectroscopic Techniques
A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The influence of the fluorine atom on reaction pathways—through inductive and steric effects—is a key area for investigation. rsc.org
Future progress in this area will depend on:
In situ Spectroscopy: The application of advanced spectroscopic techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. This allows for the direct observation of transient species and the elucidation of complex reaction networks.
Kinetic Studies: Detailed kinetic analysis of catalytic and non-catalytic reactions involving this compound will help to quantify the electronic and steric effects of the 2-fluorophenyl group and provide crucial data for understanding transition states.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ²H, or ¹⁸O) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
Computational Synergy: Combining experimental data from in situ spectroscopy with high-level computational modeling can provide a comprehensive picture of the reaction mechanism, including the structures and energies of transition states and intermediates. acs.orgpnnl.gov
Expanding the Scope of Fluorine-Containing β-Keto Esters in the Synthesis of Architecturally Complex Molecules
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org Fluorine-containing β-keto esters are valuable building blocks for creating more complex molecules with potential applications in pharmaceuticals and materials science. mdpi.com
Future research should focus on:
Natural Product Synthesis: Utilizing the unique reactivity of fluorinated β-keto esters to synthesize fluorinated analogues of complex natural products. This could lead to compounds with enhanced biological activity or improved pharmacokinetic properties.
Synthesis of Chiral Molecules: Asymmetric reactions, such as catalytic asymmetric Mannich reactions, using fluorinated β-keto esters as nucleophiles provide an efficient route to chiral β-fluoro amines, which are important pharmaceutical intermediates. nih.gov Developing new stereodivergent strategies will allow access to all possible stereoisomers of complex molecules containing C-F quaternary stereocenters. nih.gov
Development of Novel Heterocycles: The reactivity of the β-keto ester moiety can be harnessed to construct a wide variety of fluorine-containing heterocyclic systems, which form the core of many bioactive compounds.
Materials Science Applications: The unique properties of organofluorine compounds suggest that derivatives of this compound could be used as precursors for advanced materials, such as liquid crystals, polymers, or functional dyes.
Computational Design of New Reactions and Catalysts for Targeted Transformations
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity and the rational design of catalysts and reactions. pnnl.gov
Future directions in this area include:
Catalyst Design: Computational methods, particularly Density Functional Theory (DFT), can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. mdpi.comnih.gov This includes designing ligands for metal catalysts or developing novel organocatalysts for specific asymmetric reactions. rsc.org
Reaction Prediction: Theoretical calculations can be employed to explore the feasibility of new, undiscovered reaction pathways and to predict their outcomes. This in silico screening can help prioritize experimental efforts towards the most promising transformations.
Understanding Reactivity: Computational analysis of frontier molecular orbitals, electrostatic potentials, and bond energies can provide deep insights into the inherent reactivity of fluorinated β-keto esters and how they interact with various reagents. mdpi.com This understanding is crucial for controlling the regioselectivity and stereoselectivity of reactions.
Mechanism Elucidation: As mentioned previously, computational modeling is a powerful tool for corroborating and refining mechanistic hypotheses derived from experimental studies, providing a molecular-level picture of the reaction pathway. pnnl.gov
| Computational Approach | Application in Future Research |
| Catalyst Design | In silico development of new organo- and metal-catalysts for asymmetric fluorination. rsc.org |
| Reaction Prediction | Screening for novel cycloaddition and multi-component reactions. |
| Reactivity Analysis | Understanding the influence of the fluorine substituent on reaction selectivity. mdpi.com |
| Mechanism Elucidation | Calculating transition state energies to rationalize experimental outcomes. pnnl.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, and how can their efficiency be optimized?
- The compound is synthesized via condensation reactions. A validated method involves reacting 2-fluorobenzonitrile with ethyl acetoacetate under basic conditions, yielding 42.9% . Alternative routes using Knoevenagel condensation with 2-fluorobenzaldehyde may require esterification steps. Optimization strategies include adjusting reaction time, temperature, and catalyst selection (e.g., potassium tert-butoxide under microwave irradiation for faster kinetics) . Purity assessment via HPLC and column chromatography is recommended .
Q. How can the structure of this compound be confirmed experimentally?
- Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl), ketone (δ 2.1–2.5 ppm), and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
- Mass Spectrometry : Molecular ion peak at m/z 252.2 (C₁₂H₁₁FO₃) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though no data is explicitly reported for this compound .
Q. What are the primary chemical transformations feasible for this compound?
- Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding Ethyl 4-(2-fluorophenyl)-3-hydroxybutanoate .
- Substitution : Fluorine on the phenyl ring undergoes nucleophilic aromatic substitution with amines or alkoxides under catalytic conditions .
- Oxidation : The ketone can be oxidized to a carboxylic acid derivative using KMnO₄ or CrO₃ .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?
- The fluorine atom’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic attacks to the meta position. DFT calculations (e.g., Gaussian software) can map electron density and predict regioselectivity in Suzuki-Miyaura couplings . Experimental validation via kinetic studies (monitoring by GC-MS) is advised.
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 42.9% vs. higher yields for analogues)?
- Contradictions arise from substrate reactivity differences (e.g., benzonitrile vs. benzaldehyde) and reaction conditions. Design of Experiments (DoE) methodologies can systematically evaluate variables like solvent polarity (e.g., ethanol vs. DMF) and catalyst loading . Comparative kinetic profiling (via in-situ IR spectroscopy) may identify rate-limiting steps.
Q. How can computational models predict the compound’s bioactivity against cancer targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like COX-2 or Kynurenine-3-hydroxylase. The fluorophenyl group’s hydrophobic interactions and ketone’s hydrogen-bonding capacity are critical .
- QSAR Studies : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values from analogues (e.g., 3-chlorophenyl derivatives) .
Q. What crystallographic challenges arise in determining its solid-state structure?
- Poor crystal growth due to flexible ethyl ester chains can hinder diffraction quality. Techniques include:
- Cocrystallization : Using rigid coformers (e.g., succinic acid) to stabilize lattices .
- Low-Temperature Data Collection : Mitigates thermal motion artifacts .
Methodological Guidelines
- Purity Assurance : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Bioactivity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in ketone) to track reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
